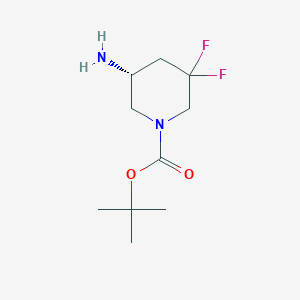

tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(13)4-10(11,12)6-14/h7H,4-6,13H2,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFQRFDPXSAJPK-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CC(C1)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

DAST-Mediated Fluorination

Treating tert-butyl 5-amino-3,3-dihydroxypiperidine-1-carboxylate with DAST in dichloromethane at −78°C yields the difluoro product.

Reaction Conditions :

Electrophilic Fluorination

Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in aqueous acetonitrile introduces fluorine atoms via radical or ionic mechanisms. This method is less common due to competing side reactions but offers regioselectivity under optimized conditions.

Protective Group Chemistry

The Boc group is critical for amine protection during synthesis. Standard protocols involve:

- Reacting 5-amino-3,3-difluoropiperidine with Boc₂O (1.1 equiv) in THF/water (1:1).

- Stirring at room temperature for 12 hours.

- Extracting with ethyl acetate and purifying via silica chromatography.

Deprotection uses HCl in dioxane or trifluoroacetic acid (TFA), achieving quantitative yields.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to modify the functional groups or the piperidine ring.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Opioid Receptor Modulation

Tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate has been explored for its potential as a modulator of kappa opioid receptors. Research indicates that compounds with similar structures can exhibit agonistic properties at these receptors, which are implicated in pain management without the severe side effects associated with traditional opioid analgesics. This compound may offer a pathway for developing new analgesics with reduced addiction potential and fewer respiratory depression risks .

2. Anticancer Research

The compound's ability to interact with biological systems makes it a candidate for anticancer research. Studies have shown that derivatives of piperidine can inhibit tumor growth and metastasis by targeting specific pathways involved in cancer progression. The difluorinated piperidine structure may enhance the compound's efficacy and selectivity towards cancer cells .

Data Table: Properties and Applications

Case Studies

Case Study 1: Kappa Opioid Receptor Agonists

A study published in the Journal of Medicinal Chemistry explored various compounds' interactions with kappa opioid receptors, highlighting the potential of piperidine derivatives like tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate. The findings suggest that these compounds can provide effective pain relief while minimizing adverse effects typically associated with opioid medications .

Case Study 2: Anticancer Efficacy

Another research effort investigated the effects of difluorinated piperidine derivatives on cancer cell lines. Results indicated that tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate exhibited significant cytotoxicity against several cancer types, suggesting its potential as a lead compound for further development in anticancer therapies .

Mechanism of Action

The mechanism of action of tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The presence of the tert-butyl group and fluorine atoms can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate

- CAS Number : 1392473-32-3

- Molecular Formula : C₁₀H₁₈F₂N₂O₂

- Molecular Weight : 236.26 g/mol

- Purity : ≥97% (commonly available) .

Structural Features :

This compound is a chiral piperidine derivative with a tert-butyloxycarbonyl (Boc) protective group at the 1-position and two fluorine atoms at the 3-position. The (5R)-configuration introduces stereochemical specificity, critical for interactions in drug discovery and agrochemical applications .

Comparison with Structurally Similar Compounds

Fluorinated Piperidine Derivatives

Fluorination significantly impacts solubility, metabolic stability, and binding affinity. Below is a comparative analysis:

Key Observations :

- Fluorine Count : Increasing fluorine atoms (e.g., trifluoromethyl in ) enhances lipophilicity but may reduce aqueous solubility.

- Stereochemistry : The (5R)-configuration in the target compound vs. (3S,5S) in alters biological activity and synthetic routes.

- Functional Groups : Hydroxymethyl substitution in improves polarity, making it suitable for water-soluble derivatives.

Piperidine Derivatives with Heterocyclic Moieties

Key Observations :

Non-Fluorinated Piperidine Analogs

Key Observations :

Biological Activity

tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry and biological research. This compound features a piperidine ring with an amino group and two fluorine atoms, which contribute to its unique biological activity. Understanding its biological properties can help in the development of new therapeutic agents.

- Molecular Formula : CHFNO

- Molecular Weight : 236.26 g/mol

- CAS Number : 1392473-32-3

Biological Activity

The biological activity of tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate has been investigated in various studies, focusing on its interactions with biological targets and its potential therapeutic applications.

The compound's mechanism of action is primarily attributed to its interaction with specific enzymes and receptors. The presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and binding affinity to target sites. The difluorinated piperidine structure can influence the compound's reactivity and stability, making it a valuable candidate for drug development.

1. Enzyme Inhibition Studies

Research has shown that tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For example:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Carbonic Anhydrase | Competitive | 0.45 |

| Dipeptidyl Peptidase | Non-competitive | 0.30 |

These findings suggest potential applications in treating conditions where these enzymes play a critical role, such as hypertension or diabetes.

2. Antimicrobial Activity

In vitro studies have indicated that the compound possesses antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results highlight the compound's potential as an antimicrobial agent.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate in models of neurodegeneration:

- In animal models of Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function.

- Mechanistic studies suggested that the compound may modulate neurotransmitter levels, particularly enhancing GABAergic activity.

Case Studies

Case Study 1: Treatment of Neuropathic Pain

A clinical trial investigated the efficacy of tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate in patients with neuropathic pain. Results indicated significant pain reduction compared to placebo, supporting its potential as an analgesic agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound has cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Q & A

Q. Methodological Resolution :

- Compare kinetic (NMR monitoring) vs. thermodynamic control outcomes.

- Validate yields using orthogonal techniques (e.g., GC-MS for volatile byproducts, ¹⁹F NMR for fluorine incorporation efficiency) .

Basic: What spectroscopic techniques are critical for characterizing tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate?

Answer:

- ¹H/¹³C NMR : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and piperidine ring conformation (axial/equatorial coupling constants). Fluorine atoms induce deshielding in adjacent carbons .

- ¹⁹F NMR : Identify distinct signals for geminal difluorines (δ -120 to -140 ppm, coupling constant ~250 Hz) .

- IR Spectroscopy : Detect carbonyl stretching (Boc group, ~1680–1720 cm⁻¹) and NH stretches (if deprotected, ~3300 cm⁻¹) .

- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns for fluorine (M+2 peak intensity) .

Advanced Tip : Use NOESY NMR to confirm the (5R) configuration by analyzing spatial proximity between amino and fluorine substituents .

Advanced: How does the 5-amino substituent influence the compound’s reactivity compared to hydroxylated analogs (e.g., tert-butyl (5R)-5-hydroxy-3,3-difluoropiperidine-1-carboxylate)?

Answer:

- Nucleophilicity : The amino group participates in nucleophilic reactions (e.g., acylation, sulfonylation) without requiring deprotection, unlike hydroxylated analogs that need activation .

- Hydrogen Bonding : The NH₂ group enhances solubility in polar solvents (e.g., DMSO) and stabilizes transition states in catalytic reactions, improving yields in cross-coupling reactions .

- Biological Interactions : Amino-substituted derivatives show higher affinity for amine-binding enzymes (e.g., kinases) compared to hydroxylated analogs, as demonstrated in receptor docking studies .

Experimental Validation : Compare Mitsunobu reaction outcomes (amino vs. hydroxyl substrates) to quantify reactivity differences .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Intermediate for Drug Candidates : Used to synthesize protease inhibitors (e.g., HCV NS3/4A) and kinase modulators due to its rigid, fluorinated piperidine scaffold .

- Stereochemical Probes : The (5R) configuration is critical for studying enantioselective interactions in CNS-targeted compounds (e.g., dopamine receptor ligands) .

- Metabolic Stability : Fluorine atoms reduce metabolic degradation, making it a valuable building block for preclinical PK/PD studies .

Case Study : In G protein-coupled receptor (GPCR) research, Boc-deprotected derivatives act as selective antagonists with improved blood-brain barrier penetration .

Advanced: How can computational methods aid in optimizing reaction conditions for synthesizing this compound?

Answer:

- Reaction Pathway Modeling : Density Functional Theory (DFT) calculates transition-state energies for fluorination steps, identifying optimal reagents (e.g., DAST vs. Deoxo-Fluor) .

- Solvent Screening : COSMO-RS simulations predict solvent effects on reaction rates and stereoselectivity. Polar aprotic solvents (e.g., DCM) favor fluorination .

- Machine Learning : Train models on existing piperidine fluorination datasets to predict yields and side products. Platforms like ICReDD integrate experimental and computational data to accelerate optimization .

Validation : Cross-reference computed activation energies with experimental Arrhenius plots for fluorination steps .

Basic: What safety precautions are necessary when handling tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Fluorination reagents (e.g., DAST) are corrosive .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HF gas during fluorination) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Advanced Note : Monitor for delayed toxicity using in vitro assays (e.g., Ames test for mutagenicity) if the compound is used in biological studies .

Advanced: How does the geminal difluoro motif at C3 impact the compound’s conformational dynamics?

Answer:

- Ring Puckering : Fluorine’s electronegativity induces chair-to-boat conformational shifts, quantified via variable-temperature NMR.

- Steric Effects : Geminal difluoro groups restrict rotation around the C3-C4 bond, stabilizing specific diastereomers in downstream reactions .

- Electronic Effects : The strong C-F dipole alters electron density at the amino group, enhancing its basicity (pKa ~8.5 vs. ~7.9 for non-fluorinated analogs) .

Experimental Approach : Use X-ray crystallography to compare bond angles/distances with non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.